molecular formula C18H16Cl2N2O3S2 B2473527 2,5-dichloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide CAS No. 920179-14-2

2,5-dichloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2473527
CAS No.: 920179-14-2
M. Wt: 443.36
InChI Key: AEOWROMYJBOPSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide is a potent and selective small molecule inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen. DDR1 signaling is critically involved in cell proliferation, adhesion, and extracellular matrix remodeling , making it a compelling target for therapeutic intervention. The primary research value of this compound lies in its high potency against DDR1, which allows researchers to precisely dissect the receptor's role in pathological fibrosis of organs such as the lung, liver, and kidney, as well as in certain cancer progression pathways. Inhibition of DDR1 has been shown to attenuate collagen deposition and disrupt the communication between epithelial cells and the extracellular matrix, key drivers of fibrotic disease . Furthermore, due to DDR1's influence on the tumor microenvironment and cancer cell invasion, this inhibitor serves as a valuable chemical probe in oncology research, particularly for investigating breast and pancreatic cancers where DDR1 expression is often dysregulated. Its mechanism involves competitively binding to the ATP-binding site of DDR1, thereby blocking its kinase activity and subsequent auto-phosphorylation and downstream signaling cascades. This makes it an essential tool for elucidating the complex biology of collagen receptor signaling and for validating DDR1 as a target for novel anti-fibrotic and anti-cancer strategies.

Properties

IUPAC Name

2,5-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O3S2/c1-24-12-5-2-6-13-15(12)21-18(26-13)22(9-10-4-3-7-25-10)17(23)11-8-14(19)27-16(11)20/h2,5-6,8,10H,3-4,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOWROMYJBOPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3CCCO3)C(=O)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dichloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structural characteristics suggest diverse biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, chloro substituents, a methoxy group, and a tetrahydrofuran moiety. Its molecular formula is C19H19Cl2N3O2S, with a molecular weight of 426.34 g/mol. The presence of these functional groups contributes to its biological activity.

Research indicates that this compound may inhibit the activation of signal transducer and activator of transcription 3 (STAT3), which is often implicated in oncogenesis and tumor progression. By interfering with STAT3 signaling pathways, the compound could potentially suppress tumor growth and enhance apoptosis in cancer cells.

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Activity : The compound has shown promise in vitro against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer metabolism or signal transduction pathways.

Data Table: Biological Activities

Activity Description Reference
AnticancerInhibits STAT3 activation, leading to reduced cell proliferation and increased apoptosis.
Enzyme InhibitionPotentially inhibits enzymes associated with tumor growth and survival pathways.
CytotoxicityExhibits cytotoxic effects in various cancer cell lines; effective against multidrug-resistant cells.

Case Studies

  • In Vitro Studies :
    • A study demonstrated that the compound effectively inhibited the growth of prostate cancer cells (PC-3) and melanoma cells (A375). The treatment resulted in a significant decrease in cell viability and induced apoptosis through the activation of caspases .
  • In Vivo Efficacy :
    • In xenograft models, administration of the compound led to a reduction in tumor size without notable neurotoxicity at therapeutic doses. This suggests its potential as a viable candidate for further development in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide and Thiazole Derivatives

describes 4-((3-Chloro-4-(trifluoromethoxy)benzyl)oxy)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide (Compound 39), a sulfonamide-thiadiazole hybrid. While distinct from the target compound, both share heterocyclic cores (thiadiazole vs. benzo[d]thiazole) and halogenated aromatic systems. Key differences include:

  • Bioactivity : Compound 39’s sulfonamide group is associated with enzyme inhibition (e.g., carbonic anhydrase), whereas the target compound’s carboxamide may target different pathways.
  • Solubility : The tetrahydrofuran-methyl group in the target compound likely enhances lipophilicity compared to Compound 39’s polar sulfonamide.

Triazole and Thione Derivatives

details 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9], which exhibit tautomerism between thiol and thione forms. These compounds share a focus on sulfur-containing heterocycles but differ in core structure (triazole vs. thiophene). Notably:

  • Synthetic Routes : The target compound’s carboxamide linkage may require coupling strategies similar to those used for triazole-thiones, such as nucleophilic substitution or condensation reactions .
  • Spectroscopic Features : The absence of C=O IR bands in triazole-thiones (1663–1682 cm⁻¹) contrasts with the target compound’s carboxamide carbonyl, which would exhibit strong absorption near 1680 cm⁻¹ .

Thiadiazole and Carboxamide Analogs

highlights N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides, which combine trichloroethyl carboxamides with thiadiazole rings. These compounds emphasize the role of carboxamide linkages in stabilizing interactions with biological targets, a feature shared with the target compound. However, the trichloroethyl group in these analogs introduces steric bulk absent in the tetrahydrofuran-methyl substituent of the target compound .

Thiazolylmethylcarbamate Derivatives

lists compounds like Thiazol-5-ylmethyl (2S,3R,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate, which incorporate thiazole and carbamate functionalities.

Structural and Functional Comparison Table

Compound Core Structure Key Functional Groups Potential Applications Evidence Source
Target Compound Thiophene-carboxamide Dichlorothiophene, benzo[d]thiazole, THF-methyl Undefined (likely bioactive) N/A
Compound 39 (Sulfonamide-thiadiazole) Thiadiazole-sulfonamide Trifluoromethoxybenzyl, sulfonamide Enzyme inhibition
Triazole-thiones [7–9] Triazole-thione Phenylsulfonyl, difluorophenyl Antimicrobial/antifungal
Thiadiazole-carboxamides Thiadiazole-carboxamide Trichloroethyl, phenylamino Antitumor/antiviral
Thiazolylmethylcarbamates Thiazole-carbamate Hydroperoxypropan-2-yl, diphenylhexane Antiviral/protease inhibition

Research Implications and Gaps

  • Synthesis : The target compound’s synthesis may require multi-step coupling reactions, as seen in (sulfonamide formation) and (cyclization).
  • Data Limitations: No direct experimental data (e.g., IC₅₀, solubility) are available for the target compound, necessitating further studies to validate its properties against similar compounds.

Q & A

Q. What are the standard synthetic routes for 2,5-dichloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions to form the thiophene-carboxamide core (e.g., coupling 3-aminothiophene-2-carboxamide with substituted aldehydes) .
  • Nucleophilic substitution to introduce the tetrahydrofuran-methyl and 4-methoxybenzothiazole moieties. Protective groups (e.g., dimethoxybenzylidine) may be used to prevent side reactions during intermediate steps .
  • Hydrolysis and cyclization to finalize the target compound, often requiring anhydrous solvents like tetrahydrofuran (THF) and catalysts such as sodium azide .
    Key optimization factors : Solvent polarity (e.g., THF vs. acetonitrile), reaction time (1–24 hours), and temperature (room temperature to reflux) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Spectroscopic methods :
    • 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing methoxy vs. tetrahydrofuran methyl signals) .
    • IR spectroscopy : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, aromatic C-H bend ~700 cm⁻¹) .
  • Mass spectrometry (HRMS) : Confirms molecular weight and isotopic patterns, with deviations <5 ppm for validation .
  • Elemental analysis : Validates purity (>95%) by matching experimental vs. theoretical C/H/N/S percentages .

Q. What biological assays are commonly used to evaluate its activity?

  • Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported in µg/mL .
  • Enzyme inhibition studies : Targets like cyclooxygenase (COX) or kinases, using fluorometric/colorimetric substrates (e.g., ATPase activity assays) .
  • Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC50 values .

Advanced Research Questions

Q. How can contradictions between computational docking predictions and experimental bioactivity data be resolved?

  • Re-evaluate docking parameters : Adjust binding site flexibility (e.g., side-chain rotamers) and solvation models (implicit vs. explicit water) to better reflect physiological conditions .
  • Validate with mutational studies : Introduce point mutations in target proteins (e.g., altering key residues in the benzothiazole-binding pocket) to confirm docking poses .
  • Supplement with MD simulations : Perform 100-ns molecular dynamics (MD) runs to assess stability of ligand-receptor complexes and calculate binding free energies (MM-PBSA/GBSA) .

Q. What strategies optimize reaction yields for analogs with modified substituents?

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in amide bond formation, while THF improves cyclization efficiency .
  • Catalyst selection : Use coupling agents like HATU or EDC/HOBt for sterically hindered amines, reducing side products .
  • Temperature gradients : Stepwise heating (e.g., 0°C → room temp → reflux) minimizes decomposition of heat-sensitive intermediates .

Q. How can computational methods predict metabolic stability and AO-mediated oxidation?

  • Aldehyde oxidase (AO) susceptibility : Use QSAR models trained on heterocyclic substrates (e.g., thiophene/benzothiazole derivatives) to identify oxidation-prone sites (e.g., C-5 of thiophene) .
  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electron-deficient regions vulnerable to nucleophilic attack by AO .
  • In vitro validation : Incubate with human liver S9 fractions and monitor metabolite formation via LC-MS/MS .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Modify electron-withdrawing groups : Introduce halogens (Cl, F) at the thiophene 2,5-positions to enhance electrophilicity and target binding .
  • Vary the benzothiazole substituent : Replace 4-methoxy with bulkier groups (e.g., ethoxy, trifluoromethyl) to improve hydrophobic interactions .
  • Assay parallel analogs : Synthesize 10–20 derivatives with systematic substitutions and correlate bioactivity data with steric/electronic parameters (e.g., Hammett constants) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.